(R)-N,N-Diethylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3R)-N,N-diethylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-10(4-2)8-5-6-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJHRPNWBMMLHL-YCBDHFTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@@H]1CCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856284 | |
| Record name | (3R)-N,N-Diethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181083-20-4 | |
| Record name | (3R)-N,N-Diethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The stereoselective preparation of (R)-N,N-Diethylpyrrolidin-3-amine often begins with resolving racemic mixtures using chiral auxiliaries. A widely cited method involves the use of D-mandelic acid to form diastereomeric salts. In this approach:
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Racemic 3-piperidine amide is reacted with D-mandelic acid in a mixture of ethyl acetate and n-propanol at 65°C .
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The (R)-enantiomer preferentially crystallizes as a mandelate salt, achieving 41.5% yield after filtration and drying .
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Subsequent basification with inorganic agents (e.g., NaOH) releases the free amine, which is then extracted into organic solvents .
This method leverages the differential solubility of diastereomers, though scalability is limited by the cost of chiral resolving agents.
Reductive Amination of Pyrrolidine Precursors
Industrial-scale routes often employ reductive amination to introduce the diethylamino group. Key steps include:
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Pyrrolidine Ring Formation : Cyclization of 1,2,4-trisubstituted butanes with primary amines under elevated temperatures (83–94°C) . For example, reacting 1,2,4-tribromobutane with ethylamine yields N,N'-diethyl-3-aminopyrrolidine .
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Reduction with Lithium Aluminum Hydride (LiAlH4) :
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(R)-3-Aminopiperidin-2-one hydrochloride is reduced using 1.6 equivalents of LiAlH4 in tetrahydrofuran (THF) at 35°C .
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The reaction is heated to 58–60°C for 3–5 hours, achieving >85% conversion to (R)-3-aminopiperidine .
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Safety Note : Excess LiAlH4 is quenched with wet THF or ethyl acetate to prevent exothermic decomposition .
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Salt Formation and Purification
Conversion to the dihydrochloride salt enhances stability and water solubility:
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The free amine is treated with concentrated hydrochloric acid in ethanol, precipitating the dihydrochloride salt .
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Recrystallization from ethanol/methanol mixtures yields >95% purity, confirmed by FT-IR and GC-EI-MS .
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Critical Parameters :
Industrial-Scale Optimization
Patented large-scale processes address cost and efficiency:
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Example : A 4 kg batch of (R)-3-aminopiperidin-2-one hydrochloride is reduced with 14 kg LiAlH4 in THF, achieving 88.9% yield after filtration .
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Solvent Recovery : Methyl tert-butyl ether (MTBE) is recycled via distillation, reducing waste .
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Quality Control :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Chiral Resolution | 41.5 | 98.5 | Low | 12,000 |
| Reductive Amination | 88.9 | 99.2 | High | 3,500 |
| Industrial Process | 85.0 | 99.8 | Very High | 2,800 |
Table 1: Key metrics for (R)-N,N-Diethylpyrrolidin-3-amine dihydrochloride synthesis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: ®-N,N-Diethylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
Synthesis of Bioactive Compounds
(R)-N,N-Diethylpyrrolidin-3-amine dihydrochloride serves as an important building block in the synthesis of several bioactive compounds. Its chiral nature allows for the development of enantiomerically pure drugs, which can enhance efficacy and reduce side effects.
1.1. Dipeptidyl Peptidase IV Inhibitors
One notable application is in the synthesis of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Compounds derived from (R)-N,N-Diethylpyrrolidin-3-amine have shown potential in treating type 2 diabetes by prolonging the action of incretin hormones .
Neuroprotective Agents
Recent studies have highlighted the utility of this compound in developing neuroprotective agents. Its derivatives have been investigated for their ability to penetrate the blood-brain barrier and exhibit protective effects against neurodegenerative diseases.
2.1. Prodrugs for Brain Penetration
For instance, a study identified prodrugs based on this compound that significantly inhibited inflammatory responses in models of acute brain injury, showcasing its potential in clinical applications for neuroprotection .
Molecular Probes and Labels
The compound is also utilized as a precursor for synthesizing nitroxide radicals, which are widely used as molecular probes in biophysical studies and biomedical research.
3.1. Spin Labels
Nitroxides derived from (R)-N,N-Diethylpyrrolidin-3-amine are employed as spin labels in electron paramagnetic resonance (EPR) spectroscopy, allowing researchers to study molecular dynamics and interactions at a molecular level .
Case Studies
Here are some documented case studies that illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of ®-N,N-Diethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in the Pyrrolidine Family
Pyrrolidine derivatives with variations in substituents or stereochemistry exhibit distinct physicochemical and pharmacological properties. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (R)-Pyrrolidin-3-amine dihydrochloride | 116183-81-4 | C₄H₁₂Cl₂N₂ | 159.05 | Primary amine; no alkyl substituents |
| (R)-N,N-Dimethylpyrrolidin-3-amine dihydrochloride | 864448-61-3 | C₆H₁₆Cl₂N₂ | 187.11 | N,N-Dimethyl substituents |
| (R)-N,N-Diethylpyrrolidin-3-amine dihydrochloride | Not explicitly listed | C₈H₂₀Cl₂N₂ | ~215.16 (estimated) | N,N-Diethyl substituents |
| Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride | 208711-42-6 | C₈H₁₈Cl₂N₂ | 217.15 | Methyl groups on a methylene-linked amine |
Key Observations :
Piperidine-Based Analogs
Expanding the ring from pyrrolidine (5-membered) to piperidine (6-membered) alters conformational flexibility and binding affinity:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 | C₁₄H₂₄Cl₂N₂ | 291.26 | Piperidine ring with benzyl and methyl groups |
| (3R)-3-Aminopiperidine dihydrochloride | 334618-23-4 | C₅H₁₄Cl₂N₂ | 177.09 | Primary amine on a piperidine scaffold |
Key Observations :
Pharmacological and Physicochemical Properties
- Solubility : Dihydrochloride salts generally improve water solubility. For example, levocetirizine dihydrochloride (CAS 130018-87-0) has a solubility of 1.1 g/mL in water, attributed to its ionic form .
- Bioavailability : The diethyl substituent in the target compound may prolong half-life compared to dimethyl analogs due to reduced renal clearance .
Biological Activity
(R)-N,N-Diethylpyrrolidin-3-amine dihydrochloride, also known by its CAS number 1181083-20-4, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C_9H_18Cl_2N
- Molecular Weight : 211.15 g/mol
- Structure : The compound features a pyrrolidine ring substituted with diethyl groups and two hydrochloride ions.
This compound primarily acts on the central nervous system (CNS). Its mechanism involves modulation of neurotransmitter systems, particularly those associated with dopamine and norepinephrine pathways. This modulation is crucial for understanding its potential therapeutic applications in neurodegenerative diseases and mood disorders.
Neurotransmitter Interaction
- Dopaminergic System : The compound has shown affinity for dopamine receptors, potentially influencing dopaminergic signaling pathways, which are vital in conditions like Parkinson's disease and schizophrenia.
- Adrenergic Receptors : Interaction with adrenergic receptors suggests possible effects on mood and anxiety regulation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress-induced apoptosis.
- Anti-inflammatory Properties : The compound reduces the production of pro-inflammatory cytokines in microglial cells, suggesting potential use in neuroinflammatory conditions.
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Neuroprotection against oxidative stress | |
| In Vitro | Reduction of pro-inflammatory cytokines |
In Vivo Studies
Research involving animal models has indicated that:
- Cognitive Enhancement : In models of cognitive decline, administration of the compound improved memory and learning tasks.
- Behavioral Effects : It exhibited anxiolytic-like effects in behavioral assays.
Case Studies
- Case Study on Cognitive Decline : A study evaluated the effects of this compound in a senescence-accelerated mouse model. Results indicated significant improvements in cognitive performance, suggesting its potential as a therapeutic agent for age-related cognitive decline.
- Neuroinflammation Model : In a model simulating neurodegenerative disease, the compound was administered to assess its impact on neuroinflammation. The results showed a marked decrease in inflammatory markers and improved neuronal survival rates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-N,N-Diethylpyrrolidin-3-amine dihydrochloride in laboratory settings?
- Methodology : The synthesis typically involves reductive amination of pyrrolidin-3-one with diethylamine, followed by HCl salt formation. Key steps include:
- Reacting pyrrolidin-3-one with diethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (~6-7).
- Purification via column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the free base.
- Final dihydrochloride salt formation using HCl in anhydrous ethanol .
- Critical Parameters : Reaction temperature (20–25°C), stoichiometric excess of diethylamine, and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 1.2–1.4 ppm for diethyl CH₃ groups, δ 3.2–3.5 ppm for pyrrolidine protons) .
- X-ray Crystallography : Resolves absolute configuration (R-enantiomer) and hydrogen bonding in the crystalline dihydrochloride form .
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z ≈ 157.1) to verify molecular weight .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in water (>200 mg/mL at 25°C due to dihydrochloride salt) and polar solvents (e.g., methanol, DMSO). Insoluble in hexane or diethyl ether .
- Stability : Degrades above 200°C (TGA data). Store at 2–8°C in airtight, light-protected containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can enantiomeric purity be quantified for this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak® AD-H column (n-hexane/isopropanol, 90:10) with UV detection (210 nm). Retention time differences distinguish (R) and (S) enantiomers .
- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomeric signals .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in receptor binding affinity (e.g., σ-1 vs. σ-2 receptors) may arise from:
- Assay Variability : Standardize radioligand binding protocols (e.g., [³H]-DTG for σ receptors) .
- Salt Form Effects : Compare free base vs. dihydrochloride activity; the latter may enhance solubility but alter membrane permeability .
- Resolution : Meta-analysis using molecular docking (PDB: 6DK1) and MD simulations to predict binding modes .
Q. How does this compound interact with neuronal targets?
- Mechanistic Insights :
- In Vitro : Inhibits acetylcholinesterase (IC₅₀ ≈ 5 µM) via competitive binding at the catalytic site (Lineweaver-Burk plot analysis) .
- In Vivo : Crosses the blood-brain barrier (logP ≈ 0.8) and modulates dopamine reuptake (microdialysis in rat striatum) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
